molecular formula C19H29N3O3 B6709844 N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide

N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide

Cat. No.: B6709844
M. Wt: 347.5 g/mol
InChI Key: OIRAFPDYCAXCOH-UHFFFAOYSA-N
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Description

N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide is a synthetic compound with a complex structure It is characterized by the presence of an azocane ring, an acetyl group, and a hydroxybutanamide moiety

Properties

IUPAC Name

N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-2-17(23)19(25)21-16-10-8-15(9-11-16)20-18(24)14-22-12-6-4-3-5-7-13-22/h8-11,17,23H,2-7,12-14H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRAFPDYCAXCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)CN2CCCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide typically involves multiple steps. One common approach is to start with the preparation of the azocane ring, followed by the introduction of the acetyl group and the phenyl ring. The final step involves the addition of the hydroxybutanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the synthesis process. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[[2-(piperidin-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide
  • N-[4-[[2-(morpholin-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide

Uniqueness

N-[4-[[2-(azocan-1-yl)acetyl]amino]phenyl]-2-hydroxybutanamide is unique due to the presence of the azocane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.

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